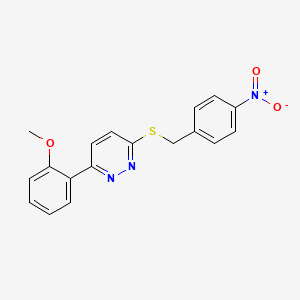
3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that this compound has been substituted at the 3rd position by a 2-methoxyphenyl group and at the 6th position by a 4-nitrobenzylthio group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a pyridazine ring at its core, with a 2-methoxyphenyl group attached at the 3rd position and a 4-nitrobenzylthio group attached at the 6th position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. Factors such as solubility, melting point, boiling point, and reactivity would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Biological Activity Exploration
Heterocyclic Compound Synthesis : Compounds similar to 3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine have been synthesized as part of exploring novel pyrimidine and fused pyrimidine derivatives, aiming to investigate their potential antiviral activities against specific strains such as avian influenza (H5N1). Despite the lack of antiviral activity in the synthesized compounds, this research underscores the ongoing efforts to develop new therapeutic agents through heterocyclic chemistry (Mahmoud et al., 2011).
Antibacterial Activity Studies : Analogous compounds have also been prepared to evaluate their antibacterial properties, showcasing the importance of structural modifications in enhancing biological activities. These studies contribute to the identification of new antibacterial agents, which is crucial in the fight against resistant bacterial strains (Al-Kamali et al., 2014).
Investigation of Central Nervous System (CNS) Activities : Research into the synthesis of imidazo[1,2-b]pyridazines derivatives, including those with structural similarities to this compound, has revealed potential CNS activities. These findings are significant for the development of new drugs targeting CNS disorders, highlighting the therapeutic potential of these heterocyclic compounds (Barlin et al., 1994).
Electrochromic Material Development : Beyond biomedical applications, derivatives of pyridazine compounds have been utilized in the synthesis of electrochromic materials. These materials show promise for use in NIR electrochromic devices due to their significant change in transmittance in the near-IR region, demonstrating the versatility of pyridazine derivatives in materials science (Zhao et al., 2014).
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-17-5-3-2-4-15(17)16-10-11-18(20-19-16)25-12-13-6-8-14(9-7-13)21(22)23/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCDOTCRXRWIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

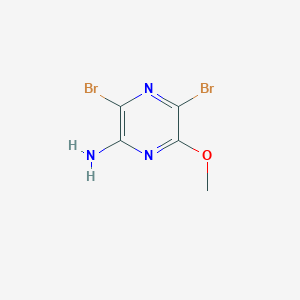
![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2588312.png)
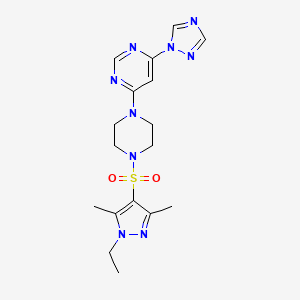
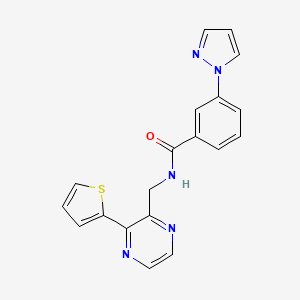
![2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2588315.png)
![(E)-4-(Dimethylamino)-N-[(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2588318.png)
![[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2588319.png)

![N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2588323.png)
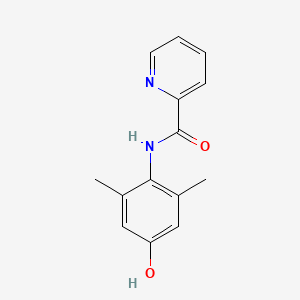


![6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline](/img/structure/B2588332.png)
